molecular formula C21H28ClN5O3S B2354123 N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216782-90-9

N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2354123
CAS RN: 1216782-90-9
M. Wt: 466
InChI Key: LSUNVXHRDHBBET-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN5O3S and its molecular weight is 466. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The compound has shown inhibitory activity against both COX-1 and COX-2 .

Mode of Action

The compound interacts with its targets (COX enzymes) by binding to their active sites, thereby inhibiting their activity . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.

Result of Action

The compound’s action results in a decrease in inflammation and pain. This is due to its inhibition of COX enzymes and subsequent reduction in prostaglandin production .

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(24(2)23-15)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-14-16(28-3)5-6-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUNVXHRDHBBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride

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